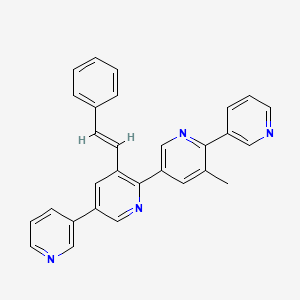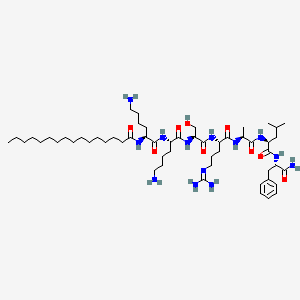
RC-33 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RC-33 HCl is a highly potent, selective, and metabolically stable σ1 receptor agonist potentiating NGF-induced neurite outgrowth.
Scientific Research Applications
Neuroprotective Properties and σ1 Receptor Agonism : RC-33, particularly in its enantiomerically pure forms, has been shown to be a potent σ1 receptor agonist with promising neuroprotective properties. This was demonstrated through chemical, pharmacological, and in vitro metabolic stability studies (Rossi et al., 2013).
Chiral Studies and Biological Activity : Further exploration into the role of chirality in the biological activity of RC-33 revealed that its interaction with the biological target is nonstereoselective, suggesting a lack of stereoselectivity in its biological activity. This was identified through the isolation and configurational assignment of RC-33 enantiomers (Rossi et al., 2013).
Use in Spinal Cord Injury Treatment : RC-33 has been incorporated into dual-functioning scaffolds for the treatment of spinal cord injury. This involves alginate nanofibers loaded with RC-33 in chitosan films, demonstrating its potential in neuroprotective and neuroregenerative applications (Vigani et al., 2019).
Potential Role in Amyotrophic Lateral Sclerosis (ALS) Treatment : RC-33 has been selected as an optimal candidate for in vivo studies in an animal model of amyotrophic lateral sclerosis, further underscoring its potential in treating neurodegenerative diseases (Rossi et al., 2013).
Developing Drug Delivery Systems : Efforts have been made to develop robust methods for detecting and quantifying RC-33 in biological matrices, which is a crucial step for preclinical investigations and potential therapeutic applications (Marra et al., 2016).
Pharmacokinetic Evaluation : The gram-scale synthesis, pharmacokinetic profile, and CNS distribution of RC-33 were studied to determine the most suitable dosage schedule for in vivo administration, important for its potential use in treating neurodegenerative diseases (Marra et al., 2016).
Novel Therapeutic Platforms : A gellan gum-based composite system for local delivery of RC-33 for the treatment of nervous tissue injuries has been designed, demonstrating its potential use in regenerative medicine (Vigani et al., 2021).
properties
CAS RN |
1346016-43-0 |
|---|---|
Product Name |
RC-33 HCl |
Molecular Formula |
C21H28ClN |
Molecular Weight |
329.91 |
IUPAC Name |
1-(3-([1,1'-biphenyl]-4-yl)butyl)piperidine hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-18(14-17-22-15-6-3-7-16-22)19-10-12-21(13-11-19)20-8-4-2-5-9-20;/h2,4-5,8-13,18H,3,6-7,14-17H2,1H3;1H |
InChI Key |
IYZBMSKKZQBBKD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C2=CC=CC=C2)C=C1)CCN3CCCCC3.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
RC-33 Hydrochloride; RC-33 HCl; RC 33 Hydrochloride; RC 33 HCl; RC33 Hydrochloride; RC33 HCl; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)
![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)

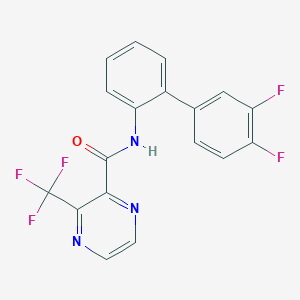
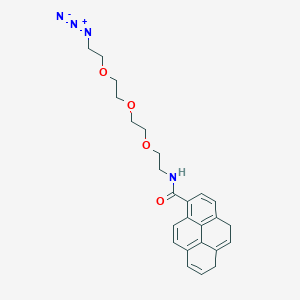

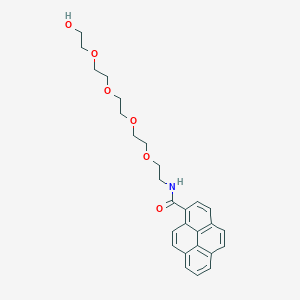
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B610358.png)
